2,4,6-Trichlorophenyl isocyanate

Description

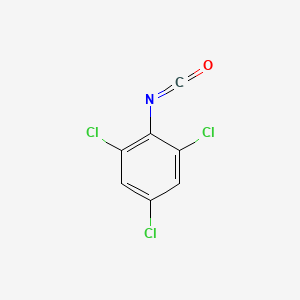

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWXVDWKFAUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346614 | |

| Record name | 2,4,6-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2505-31-9 | |

| Record name | 2,4,6-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorophenyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,4,6 Trichlorophenyl Isocyanate

Phosgenation-Based Synthesis

The most prevalent method for producing aryl isocyanates, including 2,4,6-trichlorophenyl isocyanate, is through the reaction of a primary amine with phosgene (B1210022). wikipedia.orgframochem.com This process is highly efficient and has been refined over many decades for large-scale industrial production of isocyanates like Toluene (B28343) diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI). acs.org

The balanced chemical equation for the synthesis is as follows:

C₆H₂(Cl₃)NH₂ + COCl₂ → C₆H₂(Cl₃)NCO + 2HCl

This stoichiometry shows that one mole of 2,4,6-trichloroaniline (B165571) reacts with one mole of phosgene to produce one mole of this compound and two moles of hydrogen chloride as a byproduct.

| Reactant | Product | Molar Ratio | Byproduct |

|---|---|---|---|

| 2,4,6-Trichloroaniline | This compound | 1:1 | Hydrogen Chloride (2 eq.) |

| Phosgene |

The hydrogen chloride generated during phosgenation is corrosive and can react with the starting amine to form a hydrochloride salt, rendering the amine unreactive. To mitigate this, a base is often used as a hydrogen chloride acceptor or scavenger. Tertiary amines, such as triethylamine, are effective for this purpose. They react with HCl to form a stable ammonium (B1175870) salt, which can be easily removed from the reaction mixture.

Alternatively, organo-urea compounds like tetramethylurea can serve a similar function. These compounds can accept hydrogen chloride, thereby preventing the deactivation of the primary amine reactant and facilitating a smoother reaction. The use of such acceptors is a common strategy to improve the efficiency of phosgenation reactions. nih.gov

A significant side reaction in isocyanate synthesis is the formation of substituted ureas. This occurs when the newly formed isocyanate product reacts with an unreacted molecule of the starting amine. wikipedia.org In this specific synthesis, this compound can react with 2,4,6-trichloroaniline to form the symmetrical N,N'-bis(2,4,6-trichlorophenyl)urea.

To maximize the yield of the desired isocyanate and minimize this byproduct, process conditions are carefully controlled. Key optimization strategies include:

Using an excess of phosgene: This ensures that the amine is consumed quickly, reducing its availability to react with the isocyanate product.

Controlling reactant addition: The amine solution is often added slowly to the phosgene solution to maintain a low concentration of free amine throughout the reaction.

Temperature control: The reaction is typically started at a low temperature and then heated to complete the decomposition of the intermediate carbamoyl (B1232498) chloride to the isocyanate. wikipedia.org

The formation of urea (B33335) can also occur if water is present in the reaction medium, as water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to the primary amine and carbon dioxide. researchgate.net This newly formed amine can then react with another isocyanate molecule to produce the urea byproduct. researchgate.net Therefore, anhydrous conditions are essential for high-yield synthesis.

The use of phosgene for the synthesis of organic isocyanates dates back to the early 20th century, with the first major industrial applications emerging around the 1950s. acs.org The phosgene process became the dominant technology for the commercial production of aromatic isocyanates like TDI and MDI, which are the building blocks of polyurethane materials. acs.orgorgsyn.org

Initially, these reactions were performed in a liquid phase, a method known as the "direct phosgene method," which is well-suited for less volatile amines. acs.org Over time, technological advancements led to the development of gas-phase phosgenation, particularly for more volatile aliphatic isocyanates, which offers benefits in terms of reaction speed and integration into continuous processes. nih.gov Despite the high toxicity of phosgene, which necessitates stringent safety precautions, the phosgenation route remains the most economically viable and high-yielding method for large-scale isocyanate production. framochem.comacs.org

Non-Phosgene Synthetic Routes for Isocyanates: Applicability and Challenges for this compound

Growing concerns over the hazards associated with phosgene have driven research into alternative, non-phosgene synthetic routes. acs.orgionike.com These methods aim to replace the highly toxic reactant with safer alternatives while maintaining high efficiency.

One of the most studied non-phosgene methods is the reductive carbonylation of nitro compounds. nih.govresearchgate.net For the synthesis of this compound, this would involve the direct reaction of 1,3,5-trichloro-2-nitrobenzene with carbon monoxide (CO) in the presence of a catalyst.

Ar-NO₂ + 3CO → Ar-NCO + 2CO₂

This process is attractive because it starts from a different precursor and avoids the use of phosgene entirely. digitellinc.com The reactions are typically catalyzed by transition metal complexes, with palladium and rhodium-based catalysts showing the most promise. nih.govresearchgate.net

However, this strategy faces significant challenges that have hindered its widespread industrial adoption:

Harsh Reaction Conditions: The process generally requires high temperatures and very high pressures of carbon monoxide, necessitating specialized and costly equipment. nih.gov

Catalyst Cost and Efficiency: The catalysts, often based on expensive noble metals, can be sensitive and may have limited turnover numbers. nih.gov

While reductive carbonylation represents a theoretically sound and greener path to isocyanates, these practical hurdles mean that phosgenation remains the dominant method for the synthesis of this compound and other aryl isocyanates. nih.govdigitellinc.com

| Parameter | Phosgenation Route | Nitro-Reduction Carbonylation Route |

|---|---|---|

| Starting Material | 2,4,6-Trichloroaniline | 1,3,5-Trichloro-2-nitrobenzene |

| Carbonyl Source | Phosgene (COCl₂) | Carbon Monoxide (CO) |

| Key Advantages | High yield, well-established, rapid reaction. acs.org | Avoids highly toxic phosgene. nih.gov |

| Key Challenges | Use of highly toxic and corrosive phosgene, HCl byproduct. acs.org | Harsh conditions (high P/T), expensive catalysts, potential for side reactions. nih.govresearchgate.net |

List of Compounds Mentioned:

2,4,6-Trichloroaniline

this compound

1,3,5-Trichloro-2-nitrobenzene

N,N'-bis(2,4,6-trichlorophenyl)urea

Carbon dioxide

Carbon monoxide

Carbamic acid

Hydrogen chloride

Methylene diphenyl diisocyanate (MDI)

Phosgene

Tetramethylurea

Toluene diisocyanate (TDI)

Triethylamine

An exploration of the chemical compound this compound reveals a variety of sophisticated synthetic methodologies. This article delves into established and emerging reaction pathways for its formation, focusing on the chemical principles and transformations involved.

Advanced Applications of 2,4,6 Trichlorophenyl Isocyanate in Materials Science and Organic Synthesis

Role as a Blocking Agent in Polyurethane Chemistry

The development of advanced polyurethane (PU) systems often requires precise control over the initiation of the polymerization reaction. This is achieved through the use of "blocked isocyanates," which are thermally reversible adducts of an isocyanate and a blocking agent. The isocyanate group (-NCO) is temporarily masked, rendering it inert at ambient temperatures. Upon heating, the blocking agent is released, regenerating the highly reactive isocyanate which can then proceed to react with a polyol to form the polyurethane network. This approach is fundamental to creating stable, one-component (1K) coating systems that are easy to handle and have a long shelf-life. stortgroup.comwernerblank.coml-i.co.uk

Synthesis of Blocked Isocyanates and Polyaryl Polyisocyanate (PAPI) Adducts

The synthesis of a blocked isocyanate involves the reaction of a free isocyanate with a compound containing an active hydrogen, such as a phenol, oxime, or caprolactam. google.comenpress-publisher.com The stability of the resulting blocked isocyanate and the temperature at which it deblocks are heavily influenced by the chemical nature of the blocking agent. core.ac.uk Phenols, particularly those with electron-withdrawing substituents, are effective blocking agents that can be cleaved at relatively low temperatures. researchgate.net

In a relevant study, 2,4,6-trichlorophenol (B30397) (TCP), the phenolic analogue corresponding to 2,4,6-trichlorophenyl isocyanate, was used as a blocking agent for polyaryl polyisocyanate (PAPI). researchgate.net The synthesis involved reacting PAPI with TCP, which resulted in the formation of a urethane (B1682113) linkage, effectively blocking the isocyanate groups. The reaction progress was monitored by Fourier Transform Infrared (FTIR) spectroscopy, which confirmed the disappearance of the characteristic NCO peak and the appearance of urethane bonds. researchgate.net The use of a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), was shown to accelerate the blocking reaction. researchgate.net Thermal analysis of the resulting TCP-blocked PAPI adduct by Differential Scanning Calorimetry (DSC) and Thermogravimetric/Differential Thermal Analysis (TG/DTA) showed that the deblocking process, or the regeneration of the free isocyanate, initiated at temperatures as low as 70-75°C. researchgate.net This demonstrates that highly chlorinated phenols can create blocked isocyanates that are useful for low-temperature curing applications. researchgate.netmdpi.com

While specific studies on PAPI adducts formed directly from this compound are not detailed in the available literature, the principle of using such aromatic isocyanates in polyurethane formulations is well-established. wikipedia.orgcmu.edu Isocyanate adducts are typically formed by reacting a diisocyanate with a polyol to create a prepolymer, which can then be used in coating or elastomer formulations. koreascience.kr

Fabrication of Aqueous Polyurethane Micelles and Their Performance Characteristics (e.g., water resistance, mechanical strength, thermal stability)

Aqueous polyurethane dispersions (PUDs) are a critical class of coatings that reduce reliance on volatile organic compounds (VOCs). These systems often utilize blocked isocyanates to form stable micelles in water. One study details the preparation of aqueous polyurethane micelles using 2,4,6-trichlorophenol (TCP) as a blocking agent for a hexamethylene diisocyanate (HDI) prepolymer. researchgate.net While this study used TCP as the blocking agent rather than this compound as the core monomer, it highlights the utility of the trichlorophenyl moiety in creating components for aqueous PU systems.

The performance characteristics of a polyurethane are intrinsically linked to the chemical structure of its constituent monomers, including the isocyanate. mdpi.comdoxuchem.com The incorporation of a rigid, aromatic, and halogenated structure like this compound into a polyurethane backbone would be expected to significantly influence its final properties.

Expected Performance Enhancements:

Thermal Stability: The high aromatic content and the presence of stable carbon-chlorine bonds would likely increase the thermal stability of the resulting polymer. MDI-based polyurethanes, for example, exhibit better thermal stability due to the biphenyl (B1667301) ring structure. koreascience.kr

Mechanical Strength: The rigidity of the trichlorophenyl group would contribute to the hard segment of the polyurethane, likely increasing properties such as hardness, tensile strength, and modulus. mdpi.comresearchgate.netandersondevelopment.com

Water and Chemical Resistance: The hydrophobic nature of the chlorinated aromatic ring could enhance the water and chemical resistance of the final polyurethane product. l-i.co.ukdntb.gov.ua

The table below summarizes the general effects of different isocyanate structures on polyurethane properties, providing a basis for predicting the performance of a polymer derived from this compound.

| Isocyanate Type | Key Structural Feature | Resulting Polyurethane Properties |

| Aromatic (e.g., MDI, TDI) | Rigid aromatic rings | High reactivity, good mechanical strength, potential to yellow with UV exposure. cmu.edu |

| Aliphatic (e.g., HDI, IPDI) | Flexible or cyclic chains | Lower reactivity, excellent UV stability and color retention, good flexibility. cmu.eduandersondevelopment.com |

| Predicted for this compound | Rigid, planar, chlorinated aromatic ring | High reactivity, high hardness, high thermal stability, enhanced chemical/water resistance. |

Cross-linking Reactions in Polymer Systems Utilizing Blocked Isocyanates

Blocked isocyanates are extensively used as cross-linkers in one-component (1K) thermosetting systems, such as automotive clearcoats. wernerblank.commdpi.comresearchgate.net The general mechanism involves formulating a resin (e.g., a hydroxyl-functional acrylic polyol) with a blocked isocyanate cross-linker. wernerblank.commaflon.com The mixture is stable at room temperature. stortgroup.com Upon heating to the specific deblocking temperature, the blocking agent is released, and the now-free isocyanate groups react with the hydroxyl groups of the polyol resin. wernerblank.commdpi.com This reaction, known as curing, forms a dense, three-dimensional cross-linked polymer network, which gives the coating its durability, hardness, and resistance properties. stortgroup.commaflon.com

The choice of blocking agent determines the curing temperature. l-i.co.ukenpress-publisher.com As established, a blocked isocyanate prepared using 2,4,6-trichlorophenol as the blocking agent can deblock at temperatures around 70-75°C, making it suitable for low-temperature cure applications. researchgate.net The cross-linking reaction can be represented as a two-step process:

Deblocking (Heat Activated): Polymer-NH-CO-OArCl₃ → Polymer-NCO + HO-ArCl₃ (Blocked Isocyanate → Free Isocyanate + Blocking Agent)

Cross-linking: Polymer-NCO + Resin-OH → Polymer-NH-CO-O-Resin (Urethane Linkage Formation)

The efficiency of the cross-linking can be enhanced by catalysts. wernerblank.com The resulting network provides superior mechanical and chemical resistance compared to un-cross-linked thermoplastic systems. stortgroup.com

Functionalization and Derivatization Strategies

The high reactivity of the isocyanate group makes this compound a versatile building block for the synthesis of a wide range of organic molecules, from simple urea (B33335) and urethane derivatives to complex heterocyclic systems.

Synthesis of Urethane and Urea Derivatives

The synthesis of urethane and urea derivatives is a cornerstone of isocyanate chemistry. cmu.eduaidic.it These reactions proceed via the nucleophilic addition of an alcohol or an amine to the electrophilic carbon atom of the isocyanate group.

Urethane Synthesis: The reaction of this compound with an alcohol (R-OH) yields a substituted N-(2,4,6-trichlorophenyl)urethane, also known as a carbamate (B1207046). nih.govgoogle.com This reaction is fundamental to the formation of polyurethane polymers when diols or polyols are used. wikipedia.orgnih.gov The general reaction is highly efficient and can often be catalyzed by organometallic compounds like dibutyltin dilaurate or tertiary amines. cmu.edunih.gov

Urea Synthesis: The reaction of this compound with a primary or secondary amine (R-NH₂ or R₂-NH) produces the corresponding N,N'-disubstituted or trisubstituted urea. mdpi.comorganic-chemistry.orgasianpubs.org This reaction is typically faster than the reaction with alcohols. A specific example from the literature describes the synthesis of N-(2,4,6-tribromophenyl)-N'-(p-toluenesulfonyl) urea by reacting 2,4,6-tribromoaniline (B120722) with toluenesulfonyl isocyanate, illustrating the general pathway applicable to chlorinated analogues. prepchem.com Numerous methods exist for synthesizing ureas, including one-pot procedures and reactions under mild conditions. organic-chemistry.orgacs.org

The general schemes for these derivatizations are as follows:

| Derivative | Reactant | General Reaction Scheme |

| Urethane | Alcohol (R-OH) | Cl₃C₆H₂-NCO + R-OH → Cl₃C₆H₂-NH-CO-OR |

| Urea | Amine (R-NH₂) | Cl₃C₆H₂-NCO + R-NH₂ → Cl₃C₆H₂-NH-CO-NHR |

Novel Heterocyclic Compound Formation through Isocyanate Reactions

Isocyanates are valuable reagents in heterocyclic chemistry, serving as precursors for a variety of ring systems containing nitrogen and oxygen. dntb.gov.uabeilstein-journals.orgnih.gov Their reactivity allows for their participation in cyclization and cycloaddition reactions to build complex molecular architectures.

A specific and facile route utilizing this compound for the synthesis of complex heterocyclic structures has been reported. rsc.org In this work, poly[1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-5-yl]alkane derivatives were synthesized in high yields. The key step involved the reaction of 1-aza-2-azoniaallene salts, which were generated in situ from N-(2,4,6-trichlorophenyl)formimidoyl chloride, with aliphatic nitriles. This reaction sequence effectively incorporates the 2,4,6-trichlorophenyl moiety into a stable triazole ring system, demonstrating the utility of this isocyanate as a synthon for highly substituted heterocycles. rsc.org

The synthesis proceeded as follows:

Formation of the Imidoyl Chloride: 2,4,6-trichloroaniline (B165571) was reacted to form N-(2,4,6-trichlorophenyl)formimidoyl chloride.

Generation of the Aza-azoniaallene Salt: The imidoyl chloride was treated with sodium azide (B81097) (NaN₃) and antimony(V) chloride (SbCl₅) to generate the reactive 1-aza-2-azoniaallene salt intermediate.

Cycloaddition with Nitriles: This intermediate was then reacted with poly-functional nitriles (tetranitriles or trinitriles) to undergo a cycloaddition, forming the stable 1,2,4-triazole (B32235) rings, each bearing a 2,4,6-trichlorophenyl substituent. rsc.org

This research highlights the advanced application of this compound (or its direct precursors) in constructing intricate, multi-heterocyclic frameworks. rsc.org

Design and Synthesis of Advanced Polymeric Materials

The versatility of isocyanates as monomers is pivotal in the synthesis of a wide array of polymeric materials. Their high reactivity towards nucleophiles such as alcohols, amines, and water allows for the formation of polyurethanes and polyureas, which are integral to numerous advanced applications. The incorporation of specific functional groups into the isocyanate molecule, such as the chlorine atoms in this compound, can impart unique properties to the resulting polymers, including enhanced thermal stability and flame retardancy.

Microencapsulation Techniques for Isocyanates

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules with useful properties. In the realm of materials science, microencapsulating reactive compounds like isocyanates is a key strategy for developing self-healing polymers and controlled-release systems. google.commdpi.com The primary challenge in encapsulating isocyanates lies in their high reactivity, which can lead to premature reaction and instability. google.com

Various techniques have been developed to encapsulate isocyanates effectively, with interfacial polymerization and in situ polymerization being the most common methods. nih.govacs.org In a typical interfacial polymerization process, an oil-in-water emulsion is formed where the isocyanate is dissolved in the oil phase. A multifunctional amine or polyol is then added to the aqueous phase, and the polymerization occurs at the oil-water interface, forming a polymeric shell around the isocyanate core. acs.orgulisboa.pt The choice of shell material is critical and often includes polyurea or polyurethane. ulisboa.pt

Research has demonstrated the successful encapsulation of various isocyanates, such as isophorone (B1672270) diisocyanate (IPDI), toluene (B28343) diisocyanate (TDI), and methylene (B1212753) diphenyl diisocyanate (MDI), for applications in self-healing coatings. nih.govulisboa.pt When a crack propagates through the coating, it ruptures the microcapsules, releasing the isocyanate which then reacts with ambient moisture or a co-encapsulated reactant to heal the damage. nih.gov

While direct research on the microencapsulation of this compound is not extensively documented, studies on related compounds provide valuable insights. For instance, a study on the synthesis of blocked polyaryl polyisocyanates using 2,4,6-trichlorophenol (TCP) as a blocking agent revealed that the resulting urethane bonds could be cleaved at a relatively low temperature of 75°C to release the isocyanate. researchgate.net This suggests that this compound, if encapsulated, could be released under specific thermal triggers. The presence of the trichlorophenyl group may also enhance the stability of the encapsulated isocyanate and modify the properties of the microcapsule shell.

The table below summarizes key parameters and findings from studies on the microencapsulation of various isocyanates, which can serve as a reference for the potential encapsulation of this compound.

| Isocyanate Core | Shell Material | Encapsulation Method | Capsule Size (µm) | Core Content (wt%) | Key Findings | Reference |

| Isophorone diisocyanate (IPDI) | Polyurethane (PU) | Interfacial Polymerization | 40-400 | ~70 | Stable for 6 months with ~10% loss of IPDI. | acs.org |

| IPDI & Polyaspartic acid ester (PAE) | Melamine-formaldehyde (MF) | In situ Polymerization | 2-5 | Not specified | Dual-component system for self-healing anti-corrosion coatings. | nih.gov |

| Hexamethylene diisocyanate (HDI) trimer | Polyurea with hydrophobic modification | Interfacial Polymerization | ~70 | up to 85 | Enhanced stability against water. | rsc.org |

| Liquid diamine and Isocyanate (IPDI) | Polyurea | Interfacial Polymerization | Not specified | NCO%: 1.02-10.05 | Dual microcapsules for self-healing coatings. | mdpi.com |

Development of Specialty Coatings and Adhesives

Polyurethanes are a cornerstone in the formulation of high-performance coatings and adhesives due to their excellent durability, flexibility, and adhesion to a wide variety of substrates. researchgate.net The properties of polyurethane-based materials can be tailored by carefully selecting the polyol and isocyanate components. mdpi.com

The incorporation of halogen atoms, such as chlorine, into the polymer backbone is a known strategy to enhance certain properties, most notably flame retardancy. biointerfaceresearch.commdpi.com Halogenated compounds can act as flame retardants by interrupting the combustion cycle in the gas phase. mdpi.com Patents have described the use of halogen-containing polyols in the synthesis of flame-retardant polyurethanes. mdpi.com While direct applications of this compound in commercially available coatings and adhesives are not widely published, its chemical structure suggests its potential as a reactive component to impart specific characteristics to these materials.

The reaction of this compound with a polyol would result in a polyurethane with pendant trichlorophenyl groups. These groups would likely increase the polymer's thermal stability and resistance to chemical attack. Furthermore, the presence of the bulky, chlorine-rich phenyl group could influence the morphology of the polymer, potentially leading to materials with unique mechanical and barrier properties.

A study on blocked isocyanates using 2,4,6-trichlorophenol demonstrated that the deblocking temperature was significantly lower than for many conventional blocked isocyanates. researchgate.net This suggests that polyurethanes synthesized from this compound could potentially be used in one-component (1K) systems that cure at lower temperatures, which is advantageous for heat-sensitive substrates and for reducing energy consumption during curing. researchgate.net

The table below outlines the potential effects of incorporating this compound into polyurethane coatings and adhesives, based on the known properties of halogenated polymers and related research.

| Property | Potential Effect of this compound Incorporation | Rationale | Reference |

| Flame Retardancy | Enhanced | The chlorine atoms can interrupt the radical chain reactions of combustion in the gas phase. | biointerfaceresearch.commdpi.com |

| Thermal Stability | Increased | The aromatic and chlorinated structure can increase the decomposition temperature of the polymer. | Inferred from general principles of polymer chemistry. |

| Chemical Resistance | Improved | The bulky and electron-withdrawing trichlorophenyl groups can protect the urethane linkages from chemical attack. | Inferred from general principles of polymer chemistry. |

| Adhesion | Potentially Modified | The polarity and structure of the pendant group can influence the interfacial interactions with substrates. | |

| Curing Temperature | Potentially Lowered in Blocked Systems | Analogy to the low deblocking temperature of 2,4,6-trichlorophenol-blocked isocyanates. | researchgate.net |

Analytical Methodologies for the Characterization and Detection of 2,4,6 Trichlorophenyl Isocyanate and Its Metabolites/derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and functional groups of 2,4,6-trichlorophenyl isocyanate and its related compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for NCO Functional Group Analysis and Urethane (B1682113) Bond Formation

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the isocyanate functional group (-N=C=O) and monitoring its reactions, such as the formation of urethane bonds. The isocyanate group has a strong and characteristic absorption band that appears in a relatively clear region of the infrared spectrum, making it ideal for analysis. azom.com

The fundamental stretching mode of the -N=C=O group results in a distinct peak typically located in the 2250-2275 cm⁻¹ range. azom.comspecac.com For instance, studies on various isocyanates show a characteristic peak at 2268 cm⁻¹ azom.com or 2273 cm⁻¹ researchgate.net, which is directly proportional to the concentration of the isocyanate in a sample, as described by the Beer-Lambert Law. azom.com The intensity of this peak decreases during polymerization or reaction, such as the reaction with a polyol to form a polyurethane. azom.comresearchgate.net This allows for real-time monitoring of the curing process and the quantification of unreacted isocyanate. specac.comresearchgate.net Concurrently, the formation of the urethane linkage can be observed by the appearance of bands associated with N-H (around 3346 cm⁻¹) and carbonyl (C=O) groups (around 1737 cm⁻¹). researchgate.net

| Functional Group | Typical FTIR Absorption Range (cm⁻¹) | Reference |

| Isocyanate (-N=C=O) | 2250 - 2275 | azom.comspecac.com |

| Urethane N-H | ~3346 | researchgate.net |

| Urethane C=O | ~1737 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of Adducts and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful method for the definitive structural elucidation of this compound adducts and derivatives. While specific NMR data for this compound is not widely published, analysis of analogous compounds provides insight into the expected spectral characteristics.

For example, the ¹H NMR spectrum of a related compound, 4-chlorophenyl isocyanate, shows signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the phenyl ring. chemicalbook.com For this compound, the two remaining protons on the aromatic ring would be expected to produce a singlet in this region due to their symmetrical environment. Upon reaction and formation of adducts, such as urethanes (by reaction with an alcohol), new signals would appear. For instance, in the ¹H NMR spectrum of a p-tolyl isocyanate-derived carbamate (B1207046), characteristic signals for the urethane proton (NH), the aromatic protons, and the protons of the alcohol moiety are clearly identifiable and can be assigned. rsc.org

¹³C NMR provides complementary information. The carbon of the isocyanate group is highly deshielded and appears at a characteristic chemical shift. In various carbonyl and acyl isocyanates, this carbon signal is found in the range of 120-140 ppm. The aromatic carbons of the trichlorophenyl group would also have distinct signals, which can be predicted and assigned based on substitution patterns. The ¹³C NMR spectrum of Bis(2,4,6-trichlorophenyl)ethanedioate, a structurally related molecule, shows distinct signals for the different carbons in the trichlorophenyl ring, which helps in assigning the peaks for derivatives of this compound. chemicalbook.com

Mass Spectrometry (GC-MS) in Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of this compound and its metabolites, such as 2,4,6-trichlorophenol (B30397) (TCP). mdpi.comnih.gov The gas chromatograph separates volatile compounds from a mixture before they are introduced to the mass spectrometer, which provides mass information for identification.

For trace analysis of related compounds like TCP, derivatization is often employed to improve chromatographic performance and sensitivity. mdpi.coms4science.at For example, TCP can be reacted with acetic anhydride (B1165640) to form the more volatile and less polar 2,4,6-trichlorobenzyl acetate (B1210297), which is well-suited for GC analysis. s4science.at The mass spectrum of this derivative shows specific fragment ions (e.g., m/z 196, 198, and 43) that can be used for unambiguous identification and quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. s4science.at

GC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, allowing for detection limits in the picogram-per-tablet or nanogram-per-liter range for compounds like TCP and 2,4,6-trichloroanisole (B165457) (TCA). nih.govhpst.cz This is particularly important for detecting trace amounts of these compounds that may arise from the degradation of this compound.

| Compound | Analytical Technique | Key Features | Detection Limit | Reference |

| 2,4,6-Trichlorophenol (TCP) | GC/MS with Derivatization | Derivatization to 2,4,6-trichlorobenzyl acetate improves volatility. | Not specified | s4science.at |

| 2,4,6-Trichloroanisole (TCA) | GC-MS/MS with SPME | High sensitivity and selectivity, eliminates matrix effects. | 0.1 ng/L (ppt) | hpst.cz |

| Halophenols/Haloanisoles | GC-MS/MS with SBSE | Component-specific MRM transitions. | 0.04-4 ng/L | nih.gov |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to FTIR for the vibrational analysis of isocyanates. While the asymmetric -N=C=O stretch gives a strong band in the IR spectrum, it is typically weak in the Raman spectrum. cdnsciencepub.com Conversely, the symmetric -N=C=O stretching motion results in a weak IR absorption but shows intense activity in the Raman spectrum. cdnsciencepub.com This allows for unambiguous assignments of these vibrational modes.

Furthermore, Raman spectroscopy is useful for studying reactions in aqueous media and for analyzing samples in glass vials, as water is a weak Raman scatterer and glass does not interfere significantly. The spectra of various isocyanates, such as ethyl isocyanate and isopropyl isocyanate, have been characterized using Raman spectroscopy, providing reference data for the identification of the isocyanate functional group. chemicalbook.comchemicalbook.com The technique can also be used to monitor the disappearance of the isocyanate peak and the appearance of new peaks corresponding to reaction products, similar to FTIR. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the trace analysis of aromatic isocyanates. nih.gov Due to the high reactivity of the isocyanate group, direct analysis is challenging. Therefore, a common strategy involves derivatization at the sampling stage. nih.govkoreascience.kr The isocyanate is reacted with a reagent to form a stable, UV-absorbing or electrochemically active derivative. A widely used reagent is 1-(2-pyridyl)piperazine (B128488) (1-2PP), which reacts with the isocyanate to form a stable urea (B33335) derivative. koreascience.krepa.gov

These derivatives can then be separated on a reverse-phase HPLC column (e.g., C18) and quantified using various detectors. koreascience.krsigmaaldrich.comresearchgate.net UV detection is common, but for higher sensitivity, electrochemical detection can be employed, which may be an order of magnitude more sensitive. nih.gov HPLC coupled with mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and selectivity, allowing for robust quantification at very low levels. sigmaaldrich.com Methods have been developed to achieve detection limits down to approximately 0.05 picograms per microliter, corresponding to air concentrations of 0.1 µg/m³. nih.gov

| Parameter | HPLC Method Details | Reference |

| Derivatization Reagent | 1-(2-pyridyl)piperazine (1-2PP) | koreascience.krepa.gov |

| Column | Titan C18 | sigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile and Ammonium (B1175870) Acetate Buffer (pH 6.2) | koreascience.krepa.gov |

| Detection | UV, Electrochemical, Mass Spectrometry (MS) | nih.govsigmaaldrich.com |

| Quantification Limit | Can reach 0.1 µg/m³ in air samples | nih.gov |

Gas Chromatography (GC) for Purity and Compositional Analysis

Gas chromatography (GC) is a fundamental analytical technique for assessing the purity and isomeric composition of isocyanates like this compound. This method is particularly valuable for separating volatile compounds, making it well-suited for the analysis of isocyanate isomers and related impurities.

In the context of isocyanates, GC methods have been developed to achieve optimal separation and quantification. For instance, in the analysis of toluene (B28343) diisocyanate (TDI), a related isocyanate, a GC method utilizing a megabore capillary column has been established to separate its 2,4 and 2,6 isomers and associated impurities. scribd.com The quantification is often performed using an area normalization method, which has been shown to be fast, accurate, and precise. scribd.com For the 2,4 and 2,6 isomers of TDI, this method demonstrated accuracies of 96% and 90%, respectively. scribd.com Such an approach could be adapted for the analysis of this compound to determine its purity and identify any potential isomeric or by-product contaminants.

The choice of detector is also a critical aspect of the GC analysis. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like isocyanates. scribd.com For enhanced sensitivity and specificity, especially at trace levels, mass spectrometry (MS) can be coupled with GC (GC-MS). This combination allows for the definitive identification of compounds based on their mass spectra.

Furthermore, derivatization techniques are sometimes employed to improve the chromatographic behavior of isocyanates. However, direct analysis without derivatization is often preferred for simplicity and to avoid potential side reactions. The development of a robust GC method for this compound would involve optimizing parameters such as column type, temperature programming, and detector settings to ensure accurate and reliable results for purity assessment and compositional analysis.

Thermal Analysis Methods

Thermal analysis techniques are crucial for characterizing the thermal properties of chemical compounds, providing insights into their stability, decomposition behavior, and phase transitions.

Differential Scanning Calorimetry (DSC) in Thermal Transitions Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of materials as a function of temperature. researchgate.netbehinpolymerco.com It measures the difference in heat flow required to increase the temperature of a sample and a reference. behinpolymerco.com This technique is sensitive to physical and chemical transformations that involve a change in enthalpy, such as melting, crystallization, and glass transitions. researchgate.net

In the context of organic compounds like isocyanates, DSC can provide valuable information about their thermal stability and potential hazards. researchgate.net The analysis can reveal the onset temperature of decomposition and the associated enthalpy change, which are critical parameters for assessing the thermal hazards of a substance. researchgate.net For instance, DSC has been used to investigate the thermal stability of various energetic compounds, highlighting the importance of proper methodology to obtain reproducible and reliable data. researchgate.net

A typical DSC analysis involves heating a small sample in a sealed pan at a controlled rate. nih.gov The resulting thermogram plots heat flow against temperature, showing endothermic (heat-absorbing) or exothermic (heat-releasing) peaks corresponding to thermal events. For a compound like this compound, DSC could be used to determine its melting point and to study its decomposition behavior under different atmospheric conditions. The data obtained from DSC analysis are essential for understanding the material's behavior at elevated temperatures, which is crucial for safe handling, storage, and processing.

Thermogravimetric Analysis (TGA/TG/DTA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. particle.dk This method is essential for determining the thermal stability and degradation profile of materials. particle.dkresearchgate.net TGA provides quantitative information on processes that involve mass loss, such as decomposition, dehydration, and volatilization. particle.dkresearchgate.net

The output from a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature. researchgate.net The first derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, shows peaks corresponding to the temperatures at which the rate of mass loss is at its maximum. researchgate.net This information is critical for understanding the kinetics of degradation. nih.gov

For isocyanates, TGA is used to assess their thermal stability. For example, a study on isocyanate used as a particleboard adhesive investigated its thermal stability up to 500°C. researchgate.net The results indicated that the reaction of isocyanate with water or wood particles influenced its degradation profile, with the formation of more heat-resistant segments. researchgate.net TGA can also be used to determine the decomposition temperature (Td), which is often defined as the temperature at which a certain percentage of mass loss (e.g., 2% or 5%) occurs. electronics.org

TGA can be performed under various atmospheric conditions, such as nitrogen or air, to study the effect of the environment on the degradation process. researchgate.net When analyzing the thermal stability of this compound, TGA would provide crucial data on its decomposition onset temperature and the number of degradation steps, which is vital for establishing safe processing and handling temperatures. nih.gov

Novel Analytical Approaches for Environmental Detection

The detection of isocyanates and their precursors in the environment requires sensitive and specific analytical methods. Recent advancements have focused on developing novel approaches for their quantification at trace levels.

Microbial Conversion-Based Quantification of Precursors (e.g., 2,4,6-Trichlorophenol to 2,4,6-Trichloroanisole)

A novel and sensitive method for the quantification of 2,4,6-trichlorophenol (TCP), a precursor to the odorous compound 2,4,6-trichloroanisole (TCA), involves the use of microbial conversion. mdpi.comnih.gov This approach leverages the ability of certain microorganisms to quantitatively convert TCP to TCA through O-methylation. mdpi.comnih.govresearchgate.net The resulting TCA can then be analyzed with high sensitivity using standard techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com

In one study, a bacterium, Mycolicibacterium sp. CB14, was identified for its high and stable conversion rate of TCP to TCA, which was approximately 85.9%. mdpi.comnih.gov This microbial conversion step effectively acts as a derivatization and pre-concentration method, significantly improving the detection limits for TCP. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for TCP using this method were reported to be 5.2 ng/L and 17.3 ng/L, respectively. mdpi.comnih.gov

This microbial conversion-based assay offers a significant advantage over traditional methods for TCP analysis, which can suffer from low sensitivity for this highly polar molecule. mdpi.com By converting TCP to the less polar and more volatile TCA, the chromatographic analysis is improved, allowing for the detection of TCP at very low concentrations. mdpi.com This is particularly important for managing taste and odor problems in drinking water, as TCA has an extremely low odor threshold. mdpi.comnih.gov

Table 1: Performance of Microbial Conversion-Based Quantification of 2,4,6-Trichlorophenol

| Parameter | Value | Reference |

| Microorganism | Mycolicibacterium sp. CB14 | mdpi.comnih.gov |

| Conversion Rate (TCP to TCA) | 85.9 ± 5.3% | mdpi.comnih.gov |

| Limit of Detection (LOD) | 5.2 ng/L | mdpi.comnih.gov |

| Limit of Quantification (LOQ) | 17.3 ng/L | mdpi.comnih.gov |

Solvent-Free Sampling and Analysis for Isocyanates in Indoor Dust

A significant development in the analysis of isocyanates in indoor environments is the advent of solvent-free sampling techniques. nih.govbohrium.com These methods offer a more convenient and environmentally friendly alternative to traditional impinger-based sampling. nih.gov One such approach involves a sampler consisting of a polypropylene (B1209903) tube with an inner wall coated with a glass fiber filter impregnated with a derivatizing reagent, such as di-n-butylamine (DBA). nih.govbohrium.comresearchgate.net

This solvent-free sampler efficiently collects airborne isocyanates, which then react with the DBA to form stable derivatives. bohrium.comresearchgate.net These derivatives can subsequently be extracted and analyzed using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). bohrium.comresearchgate.net This method has been successfully applied to the monitoring of various isocyanates, including those formed during the thermal decomposition of polyurethane products. researchgate.net

Recent research has also focused on the analysis of isocyanates in indoor dust, as these compounds can accumulate in this matrix and pose an exposure risk, particularly to infants and toddlers. nih.gov An analytical method using LC-MS/MS has been developed and validated for the determination of several isocyanates in indoor dust samples. nih.gov This method demonstrated acceptable linearity, accuracy, and precision, and was able to detect and quantify isocyanates such as methyl isocyanate (MIC), ethyl isocyanate (EIC), and phenyl isocyanate (PHI) in house dust. nih.gov This represents the first study to specifically address the contamination of indoor dust by isocyanates, providing a valuable tool for assessing indoor exposure to these compounds. nih.gov

Table 2: Isocyanates Detected in Indoor Dust using LC-MS/MS

| Isocyanate | Status in Indoor Dust | Reference |

| Isocyanic acid (ICA) | Detected | nih.gov |

| Methyl isocyanate (MIC) | Detected and Quantified | nih.gov |

| Ethyl isocyanate (EIC) | Detected and Quantified | nih.gov |

| Propyl isocyanate (PIC) | Detected | nih.gov |

| Phenyl isocyanate (PHI) | Detected and Quantified | nih.gov |

Advanced Toxicological Research on 2,4,6 Trichlorophenyl Isocyanate and Isocyanate Class Compounds

Mechanisms of Toxicity: Focus on Reactive Intermediates

Isocyanates, including 2,4,6-trichlorophenyl isocyanate, are highly reactive organic compounds characterized by the functional group -N=C=O. noaa.govwikipedia.orgnih.gov Their toxicity stems from this high reactivity, particularly towards nucleophiles such as alcohols, amines, and water. noaa.govwikipedia.org Reactions with these molecules can lead to the formation of urethanes, ureas, and other derivatives, and can be exothermic, releasing heat. noaa.govcanada.ca

The primary mechanism of toxicity for isocyanates involves their interaction with biological macromolecules. The electrophilic carbon of the isocyanate group readily reacts with nucleophilic groups found in proteins and other biological molecules. researchgate.net This can lead to the formation of protein adducts, which are believed to play a crucial role in the immunotoxicity of these compounds. researchgate.net The formation of these "neo-antigens" can trigger an immune response, leading to sensitization and allergic reactions. researchgate.net

While the precise mechanisms are complex and can act simultaneously, the reaction of isocyanates with proteins, particularly albumin, is considered a critical step in inducing an immunological reaction that can lead to conditions like allergic asthma. researchgate.netnih.gov

Respiratory System Effects: Advanced Pathophysiological Studies of Inhalation Exposure

Inhalation is a primary route of exposure to isocyanates, and the respiratory tract is a major target for their toxic effects. epa.govmichigan.goveuropa.eu Exposure can cause a range of respiratory issues, from irritation of the nose, throat, and eyes to more severe conditions like chemical bronchitis, pneumonitis, and occupational asthma. osha.govnsw.gov.auchemscape.comnih.gov

Acute, high-level exposure can lead to severe lung problems, including coughing, labored breathing (dyspnea), and fluid in the lungs (pulmonary edema). michigan.gov For some isocyanates, respiratory symptoms may be delayed for several hours after exposure. michigan.gov

Chronic exposure to isocyanates is a significant concern and can lead to the development of occupational asthma, a condition characterized by airway inflammation, narrowing, and mucus production. chemscape.com Once an individual is sensitized to an isocyanate, even very low levels of subsequent exposure can trigger a severe asthma attack. chemscape.comca.gov In addition to asthma, chronic exposure can cause nonspecific airways disease and hypersensitivity pneumonitis. nih.gov Animal studies have shown that both aromatic and aliphatic monomeric diisocyanates can cause pulmonary toxicity at low exposure levels, with effects observed in the lungs and nasal cavities. epa.govepa.gov

Dermal and Immunological Sensitization Mechanisms

Skin contact is another important route of isocyanate exposure that can lead to sensitization and adverse health effects. europa.eudermnetnz.org Direct skin contact can cause irritation, redness, and in severe cases, chemical burns and blistering. nsw.gov.auchemscape.comoccupational-hygiene.co.uk

The immunological mechanism of dermal sensitization involves a Type IV hypersensitivity reaction, also known as delayed-type hypersensitivity. dermnetnz.org When isocyanates come into contact with the skin, they can act as haptens, binding to skin proteins to form complete antigens. dermnetnz.org This can initiate an immune response, leading to allergic contact dermatitis. dermnetnz.org

Furthermore, there is growing evidence suggesting that dermal exposure to isocyanates can lead to respiratory sensitization. dermnetnz.orgnih.gov This means that skin contact can prime the immune system, and subsequent inhalation of the isocyanate can then trigger an asthmatic response. dermnetnz.org While the exact mechanisms are still under investigation, animal studies have shown that skin application of isocyanates can induce sensitization, leading to asthma-like responses upon subsequent inhalation. nih.gov However, human skin-patch testing has not been consistently effective in identifying individuals at risk for isocyanate-induced asthma. nih.govnih.gov

Carcinogenicity Studies: Mechanistic and Epidemiological Considerations for Analogous Compounds (e.g., 2,4,6-Trichlorophenol (B30397) as a probable human carcinogen)

There is limited direct evidence on the carcinogenicity of this compound in humans. However, studies on analogous compounds, particularly 2,4,6-trichlorophenol, provide important insights. 2,4,6-trichlorophenol is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. nih.gov The U.S. Environmental Protection Agency (EPA) has classified it as a Group B2, probable human carcinogen. epa.gov

Oral exposure to 2,4,6-trichlorophenol in animal studies has been shown to cause tumors at multiple sites. nih.gov In mice, it induced liver tumors (hepatocellular adenoma or carcinoma), while in male rats, it led to lymphoma or mononuclear-cell leukemia. nih.govnih.gov Another study reported that 2,4,6-trichlorophenol caused leukemias/lymphomas in male rats and liver tumors in both male and female mice. nih.govcanada.ca

Regarding isocyanates in general, some, like toluene (B28343) diisocyanate (TDI), have been shown to cause cancer in laboratory animals, leading to a cancer warning for products containing them. ca.gov Aromatic isocyanates, in particular, may be considered potential carcinogens by analogy to compounds like TDI. epa.gov However, epidemiological studies on workers exposed to isocyanates have produced mixed results regarding cancer risk. waocp.org

Carcinogenicity of 2,4,6-Trichlorophenol in Animal Studies

| Species | Sex | Route of Exposure | Tumor Type |

| Mice | Male & Female | Oral (diet) | Hepatocellular adenoma or carcinoma nih.govnih.govcanada.ca |

| Rats | Male | Oral (diet) | Lymphoma or Mononuclear-cell leukemia nih.govnih.govcanada.ca |

Genotoxicity Assessments

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. The genotoxicity of isocyanates has been a subject of investigation, though data specifically for this compound is limited.

For the broader class of isocyanates, genotoxicity studies have yielded mixed results. nih.gov Some studies have indicated that certain isocyanates may have genotoxic potential. However, a review of available data, including in vitro studies for compounds like MDI and TDI, suggests that many isocyanates are not considered to be genotoxic. industrialchemicals.gov.au For instance, polymers containing isocyanate monomers are generally expected to be of low concern for genotoxicity, although they may contain impurities or breakdown products that are genotoxic. industrialchemicals.gov.au

It is important to note that while some isocyanates themselves may not be genotoxic, their breakdown products could be. For example, some polymers may release genotoxic aromatic amines like 4,4'-methylenedianiline (B154101) (MDA). industrialchemicals.gov.au

Advanced Exposure Assessment and Biomonitoring Methodologies for Isocyanates

Accurate assessment of exposure to isocyanates is crucial for protecting worker health. This involves both air monitoring and biological monitoring.

Air Monitoring: Traditional methods for measuring airborne isocyanate concentrations can be complex and costly. oup.com These methods often involve personal sampling followed by laboratory analysis. oup.com OSHA and NIOSH provide standardized methods for sampling and analysis of various isocyanates. osha.gov

Biomonitoring: Biological monitoring offers a complementary approach to assess internal exposure to isocyanates. occupational-hygiene.co.uknih.govresearchgate.net This typically involves the analysis of isocyanate metabolites in biological samples, most commonly urine. occupational-hygiene.co.uknih.govresearchgate.netnih.gov Since isocyanates are highly reactive and not directly detectable in urine or blood, biomonitoring techniques focus on their degradation products, such as diamines, or their metabolic products, like acetylated amines or protein adducts. nih.gov

The corresponding diamines for common isocyanates like HDI, TDI, and MDI are hexamethylene diamine (HDA), toluene diamine (TDA), and methylene (B1212753) dianiline (MDA), respectively. researchgate.netnih.gov The analysis of these diamines in urine after hydrolysis of protein adducts is a widely used method. nih.govresearchgate.netnih.gov The relatively short half-life of these diamines in urine (2-4 hours) means that sample collection at the end of a work shift reflects recent exposure. nih.govsafeworkaustralia.gov.auhsl.gov.uk

Biomonitoring is a valuable tool for assessing the effectiveness of control measures, including personal protective equipment, and for understanding the contribution of different exposure routes. nih.govresearchgate.net

Common Isocyanates and their Corresponding Diamines for Biomonitoring

| Isocyanate | Abbreviation | Corresponding Diamine | Abbreviation |

| Hexamethylene diisocyanate | HDI | Hexamethylene diamine | HDA |

| Toluene diisocyanate | TDI | Toluene diamine | TDA |

| Methylene diphenyl diisocyanate | MDI | Methylene dianiline | MDA |

| Isophorone (B1672270) diisocyanate | IPDI | Isophorone diamine | IPDA |

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,4,6-Trichlorophenyl Isocyanate

This compound is a highly reactive chemical intermediate. Research has primarily focused on its synthesis and utility as a building block in organic chemistry. The preparation of this compound is documented, often involving the reaction of 2,4,6-trichloroaniline (B165571) with ethyl chlorocarbonate. acs.org Its physical state is typically a white to light-colored crystalline powder. tcichemicals.com

The reactivity of the isocyanate group (-N=C=O) is a central theme in the study of this compound, making it susceptible to reactions with nucleophiles such as alcohols, amines, and even water. researchgate.net This reactivity is fundamental to its application in the synthesis of various derivatives, including carbamates. acs.org

While specific applications for this compound are not extensively detailed in readily available literature, isocyanates, in general, are crucial in the production of polyurethanes, adhesives, coatings, and have applications in the pharmaceutical and agrochemical industries. rsc.org The toxicological profile of isocyanates as a class indicates potential for respiratory and dermal sensitization. nih.govepa.gov

Unexplored Areas and Emerging Research Opportunities

Despite its established synthesis, there are several areas where further research on this compound is warranted. The exploration of more sustainable and environmentally friendly synthetic routes, avoiding hazardous reagents like phosgene (B1210022), presents a significant research opportunity, aligning with the broader trend in green chemistry. rsc.org

The full range of its potential applications remains largely unexplored. Future research could focus on:

Polymer Chemistry: Investigating its use as a monomer or cross-linking agent to create novel polymers with specific properties, such as enhanced thermal stability or flame retardancy, due to the high chlorine content.

Pharmaceutical and Agrochemical Synthesis: Systematically exploring its use as a synthon for new biologically active molecules. The trichlorinated phenyl ring offers a unique scaffold that could be exploited for targeted drug design or the development of new pesticides.

Materials Science: Exploring its potential in the development of advanced materials, such as specialized coatings or functional surfaces.

Furthermore, there is a need for more comprehensive studies on its reaction kinetics and mechanisms under various conditions to better control its reactivity and optimize its use in synthesis. researchgate.net

Interdisciplinary Research Needs and Collaborative Avenues

Advancing the understanding and application of this compound will require a multidisciplinary approach.

Chemistry and Materials Science: Collaboration between organic chemists and material scientists could lead to the design and synthesis of new high-performance polymers and materials.

Chemistry and Biology/Toxicology: Joint efforts are needed to fully characterize its toxicological profile and to explore its potential as a scaffold for new therapeutic agents or agrochemicals. This would involve in vitro and in silico modeling to predict its biological activity and guide synthetic efforts. nih.gov

Chemical Engineering and Environmental Science: Research into scalable, safer, and more sustainable manufacturing processes is crucial for any potential industrial application. researchgate.net Environmental scientists can contribute by studying its environmental fate, degradation pathways, and potential for bioaccumulation, ensuring that any new applications are environmentally responsible. fda.gov

A coordinated effort among these disciplines will be essential to unlock the full potential of this compound while ensuring its safe and sustainable use. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.